

# Technical Whitepaper: 5-(3-Chlorophenyl)thiazol-2-amine

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## Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213

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Core Pharmacophore & Synthetic Methodology

## Executive Summary

**5-(3-Chlorophenyl)thiazol-2-amine** (CAS: 1249447-08-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its more common 4-aryl isomer (synthesized via standard Hantzsch condensation), the 5-aryl isomer offers a distinct vector for structure-activity relationship (SAR) exploration, particularly in kinase inhibition and GPCR modulation. This guide outlines the critical physicochemical properties, the specific Suzuki-Miyaura synthetic route required to access this isomer, and its structural role as a bioisosteric fragment in drug discovery.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The 2-aminothiazole core is amphoteric, capable of acting as both a hydrogen bond donor and acceptor. The 3-chlorophenyl substitution at the C5 position significantly alters the lipophilic profile (

) and metabolic stability compared to the unsubstituted parent scaffold.

## Table 1: Physicochemical Specifications

Property	Value / Description
Chemical Name	5-(3-Chlorophenyl)-1,3-thiazol-2-amine
CAS Number	1249447-08-2
Molecular Formula	
Molecular Weight	210.68 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in Ethanol; Insoluble in Water
Predicted LogP	2.5 – 2.9 (Lipophilic)
Topological Polar Surface Area (TPSA)	~63 Å <sup>2</sup>
pKa (Predicted)	~5.3 (Conjugate acid of thiazole nitrogen)
Melting Point	165–175 °C (Analogous range; specific polymorph dependent)

## Synthetic Methodology: The Suzuki-Miyaura Route<sup>[2][9][10][11]</sup>

Critical Distinction: Standard Hantzsch thiazole synthesis (reaction of

-halo ketones with thiourea) predominantly yields the 4-aryl isomer. To selectively synthesize the 5-(3-chlorophenyl) isomer, a palladium-catalyzed cross-coupling strategy is the industry standard.

### Reaction Logic

The synthesis couples a pre-functionalized 2-amino-5-bromothiazole with 3-chlorophenylboronic acid. This approach ensures regioselectivity at the C5 position.

### Experimental Protocol

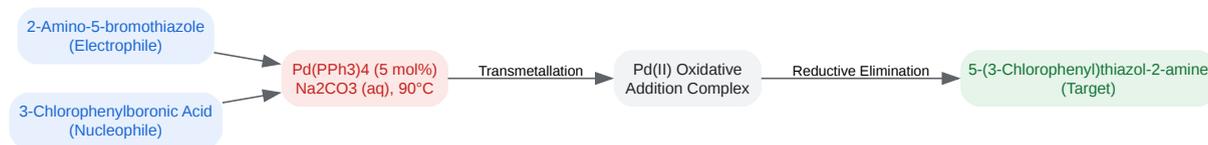
Reagents:

- Substrate A: 2-Amino-5-bromothiazole (1.0 eq)[1]
- Substrate B: 3-Chlorophenylboronic acid (1.2 eq)
- Catalyst:  
  
(5 mol%) or  
  
(for difficult substrates)
- Base:  
  
(2.0 M aqueous solution, 3.0 eq)
- Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water

#### Step-by-Step Workflow:

- Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
- Loading: Add 2-amino-5-bromothiazole, 3-chlorophenylboronic acid, and the aqueous base under a positive pressure of inert gas.
- Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately.
- Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.[1]
- Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1] Dry the organic layer over anhydrous  
  
.
- Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-40% Ethyl Acetate in Hexanes).

## Synthetic Pathway Visualization



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Figure 1: Palladium-catalyzed cross-coupling workflow for regioselective C5-arylation.

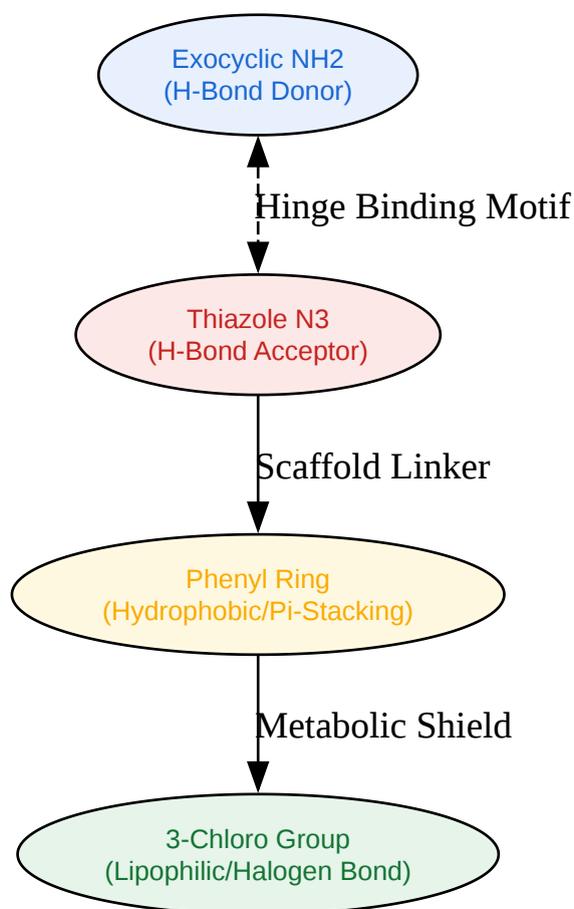
## Structural Biology & Pharmacophore Analysis

The **5-(3-chlorophenyl)thiazol-2-amine** structure is not merely a linker; it is a functional pharmacophore often used in Fragment-Based Drug Discovery (FBDD).

### Key Structural Features

- **Aminothiazole "Hinge Binder"**: In kinase inhibitors, the 2-amino group and the thiazole nitrogen (N3) often form a donor-acceptor motif that binds to the ATP-binding hinge region of kinases (e.g., CDKs, Aurora kinases).
- **3-Chloro Substituent (Metabolic Blockade)**: The phenyl ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Placing a chlorine atom at the meta (3) position:
  - Blocks metabolic soft spots.
  - Increases lipophilicity ( ), improving membrane permeability.
  - Can engage in "Halogen Bonding" with carbonyl backbone residues in the target protein.
- **Vector Orientation**: The 5-aryl attachment holds the phenyl ring at a specific angle relative to the thiazole, directing it into hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

### Pharmacophore Map



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Figure 2: Pharmacophore mapping of the **5-(3-chlorophenyl)thiazol-2-amine** scaffold.

## Biological Applications

### Kinase Inhibition

This scaffold is a bioisostere of the aminopyrimidine moiety found in drugs like Dasatinib. The 5-arylthiazol-2-amine core is frequently screened against:

- Cyclin-Dependent Kinases (CDKs): For cell cycle regulation in cancer therapy.
- Aurora Kinases: Targeting mitosis defects in tumors.

### Adenosine Receptor Antagonism

Thiazole-2-amines have shown affinity for Adenosine

receptors. The 3-chlorophenyl group aids in fitting the hydrophobic orthosteric binding site, potentially useful in neurodegenerative disease research (Parkinson's).

## Handling, Stability, & Safety

- Storage: Store at 2–8°C under inert gas (Argon). The amine group is susceptible to oxidation over long periods; the compound may darken (brown) upon air exposure.
- Solubility for Assays: Prepare stock solutions in 100% DMSO. Avoid freeze-thaw cycles of the stock solution to prevent precipitation.
- Safety (SDS Summary):
  - GHS Signal: Warning.[2]
  - Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
  - PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

## References

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